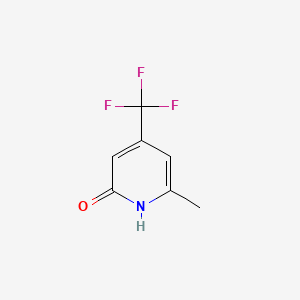
2-氨基-5-苯基嘧啶-4,6-二醇
描述
2-Amino-5-phenylpyrimidine-4,6-diol is a useful research compound. Its molecular formula is C10H9N3O2 and its molecular weight is 203.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-5-phenylpyrimidine-4,6-diol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-5-phenylpyrimidine-4,6-diol including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
治疗糖尿病的GPR119激动剂
已探索2-氨基-5-苯基嘧啶-4,6-二醇衍生物作为GPR119激动剂的潜力。这些化合物,特别是3,4-二卤代和2,4,5-三卤代苯基衍生物,已显示出有效的GPR119激动活性。发现它们可以改善葡萄糖耐受性,增强葡萄糖依赖性胰岛素分泌,并保留胰腺β细胞功能,在实验环境中显示出作为抗糖尿病治疗的希望 (根岸等人,2012)。
奇奇巴宾胺化过程
5-苯基嘧啶的奇奇巴宾胺化导致2-氨基-和4-氨基-5-苯基嘧啶的形成。该过程涉及在形成2-氨基化合物时开环-闭环序列,并提供了对杂环化学中胺化反应机理的见解 (布鲁克等人,1986)。
免疫激活的一氧化氮生成抑制
已研究了一系列5-取代的2-氨基-4,6-二羟基嘧啶,包括2-氨基-5-苯基嘧啶-4,6-二醇的衍生物,对免疫激活的一氧化氮生成的影响。这些化合物,尤其是2-氨基-4,6-二氯嘧啶,抑制了小鼠腹腔细胞中的一氧化氮生成,表明在免疫调节中具有潜在应用 (扬萨等人,2014)。
人中性粒细胞弹性蛋白酶抑制
已合成2-氨基-5-苯基嘧啶-4,6-二醇衍生物并评估其抑制人中性粒细胞弹性蛋白酶(一种参与炎症过程的酶)的能力。一些衍生物在体外活性测定和急性出血测定中表现出有希望的活性,突出了其作为炎症相关疾病中治疗剂的潜力 (大本等人,2001)。
席夫碱类似物的合成
2-氨基-5-苯基嘧啶-4,6-二醇已用于席夫碱类似物的合成。这些类似物表现出各种药理活性,并使用微波辅助绿色化学方法合成。这种方法是生态友好且高效的,使其成为合成药理活性化合物的一种有价值的方法 (卡拉蒂等人,2022)。
腺苷受体拮抗作用
已评估与2-氨基-5-苯基嘧啶-4,6-二醇相关的氨基甲酸酯取代的2-氨基-4,6-二苯基嘧啶作为潜在的双重腺苷A1和A2A受体拮抗剂。这些化合物作为帕金森病治疗中的治疗剂显示出希望,尽管可能需要进一步优化其物理化学性质 (罗宾逊等人,2016)。
安全和危害
作用机制
Target of Action
It’s worth noting that pyrimidine derivatives have been known to interact with a variety of biological targets, including dihydrofolate reductase (dhfr), egfr and her-2 tyrosine kinases, and cyclin-dependent kinases .
Mode of Action
It has been observed that 2-amino-4,6-dichloropyrimidines, which are structurally similar, inhibit immune-activated nitric oxide production . This suggests that 2-Amino-5-phenylpyrimidine-4,6-diol may interact with its targets in a way that modulates specific biochemical pathways.
Biochemical Pathways
For instance, they can act as inhibitors of tetrahydrobiopterin synthesis, regulators of pain sensitivity and persistence, and compounds which suppress accumulation of cytokine-induced NF-κB .
Result of Action
It has been observed that structurally similar compounds, such as 2-amino-4,6-dichloropyrimidines, can inhibit immune-activated nitric oxide production . This suggests that 2-Amino-5-phenylpyrimidine-4,6-diol may have similar effects.
生化分析
Biochemical Properties
2-Amino-5-phenylpyrimidine-4,6-diol plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in pyrimidine metabolism, potentially influencing the activity of these enzymes . The nature of these interactions includes binding to active sites and altering enzyme activity, which can impact metabolic pathways and cellular functions.
Cellular Effects
2-Amino-5-phenylpyrimidine-4,6-diol affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For example, this compound can modulate the activity of signaling molecules, leading to changes in gene expression patterns and metabolic flux. These effects can result in altered cellular functions, such as changes in cell growth, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of action of 2-Amino-5-phenylpyrimidine-4,6-diol involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . This compound can bind to specific enzymes, inhibiting or activating their activity, which in turn affects downstream biochemical pathways. Additionally, it can influence the expression of genes involved in these pathways, further modulating cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-5-phenylpyrimidine-4,6-diol can change over time. This includes its stability, degradation, and long-term effects on cellular function . Studies have shown that this compound is relatively stable under normal laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to 2-Amino-5-phenylpyrimidine-4,6-diol can result in sustained alterations in cellular functions, such as prolonged changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 2-Amino-5-phenylpyrimidine-4,6-diol vary with different dosages in animal models . At low doses, this compound may have minimal effects on cellular functions, while higher doses can lead to significant changes in biochemical pathways and cellular processes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, 2-Amino-5-phenylpyrimidine-4,6-diol can exhibit toxic or adverse effects, such as cellular toxicity and disruption of normal metabolic functions.
Metabolic Pathways
2-Amino-5-phenylpyrimidine-4,6-diol is involved in various metabolic pathways, interacting with enzymes and cofactors . It can affect metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways. For example, this compound can influence the pyrimidine biosynthesis pathway, altering the levels of intermediates and end products. These changes can have downstream effects on cellular metabolism and overall cellular function.
Transport and Distribution
Within cells and tissues, 2-Amino-5-phenylpyrimidine-4,6-diol is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the localization and accumulation of the compound within specific cellular compartments. The transport and distribution of 2-Amino-5-phenylpyrimidine-4,6-diol are crucial for its biochemical activity, as they determine the concentration of the compound at its site of action.
Subcellular Localization
The subcellular localization of 2-Amino-5-phenylpyrimidine-4,6-diol is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects. The localization of 2-Amino-5-phenylpyrimidine-4,6-diol can impact its activity and function, as it determines the proximity of the compound to its target biomolecules.
属性
IUPAC Name |
2-amino-4-hydroxy-5-phenyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c11-10-12-8(14)7(9(15)13-10)6-4-2-1-3-5-6/h1-5H,(H4,11,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPPMTXLIFATOQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(NC2=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50382944 | |
| Record name | 2-amino-5-phenylpyrimidine-4,6-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50382944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154146-07-3 | |
| Record name | 2-amino-5-phenylpyrimidine-4,6-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50382944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


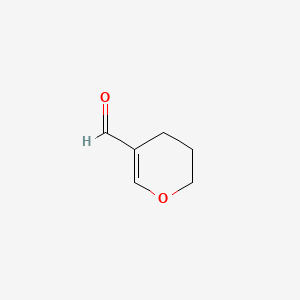
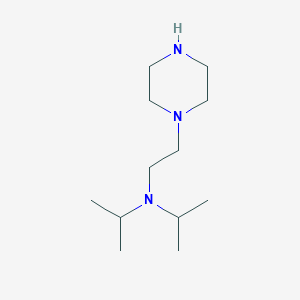


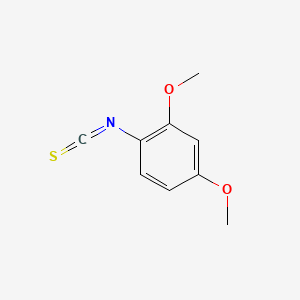



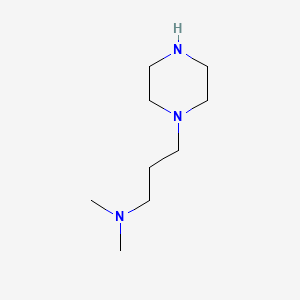



![2,4-Bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine-8-carboxylic acid](/img/structure/B1273192.png)
